![molecular formula C13H18N2 B14044241 Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane](/img/structure/B14044241.png)
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is a bicyclic compound that features a diazabicyclo structure with a benzyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane typically involves the formation of the bicyclic structure followed by the introduction of the benzyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the diazabicyclo structure. The benzyl group can then be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the production process.
化学反応の分析
Types of Reactions
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents such as sodium hydride and benzyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with benzyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- Rac-(1R,6S)-2-azabicyclo[4.2.0]octane
- Rac-(1R,6S,8R)-3-azabicyclo[4.2.0]octane-8-carboxylic acid hydrochloride
- Rac-(1R,6R)-3-oxa-7-azabicyclo[4.2.0]octane hydrochloride
Uniqueness
Rac-(1R,6S)-2-benzyl-2,5-diazabicyclo[420]octane is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C13H18N2 |
|---|---|
分子量 |
202.30 g/mol |
IUPAC名 |
(1R,6S)-2-benzyl-2,5-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)10-15-9-8-14-12-6-7-13(12)15/h1-5,12-14H,6-10H2/t12-,13+/m0/s1 |
InChIキー |
FDJWALJYVQIPDI-QWHCGFSZSA-N |
異性体SMILES |
C1C[C@@H]2[C@H]1NCCN2CC3=CC=CC=C3 |
正規SMILES |
C1CC2C1NCCN2CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



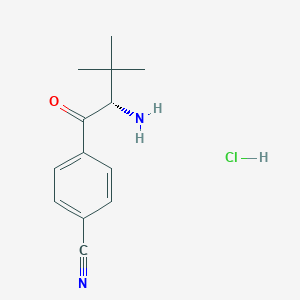



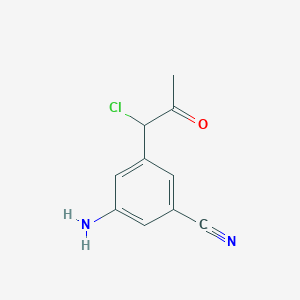
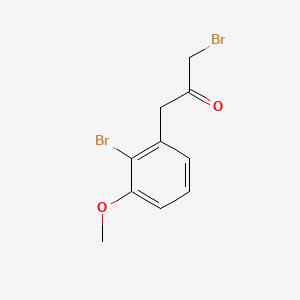
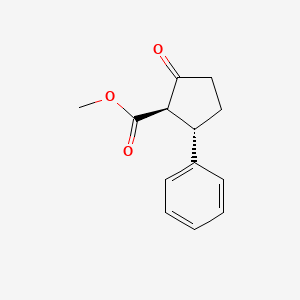
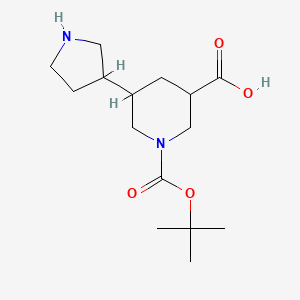
![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)


